molecular formula C16H16O2 B14033796 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol

9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol

Cat. No.: B14033796
M. Wt: 240.30 g/mol
InChI Key: JOJHCBYBUWBBSI-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol is a synthetic dihydroanthracene derivative of interest in advanced materials and biochemical research. This compound features a central anthracene-derived structure where the core tricyclic system is partially saturated at the 9 and 10 positions, incorporating a geminal dimethyl group at C-9. The central benzene ring in such 9,10-dihydroanthracene structures is known to adopt a boat conformation . The presence of hydroxyl groups at the 2 and 7 positions makes this molecule a valuable bifunctional building block for constructing more complex organic architectures, such as polymers and macrocycles, with potential applications in organic electronics and sensor development. In biochemical research, dihydroanthracene derivatives can serve as precursors for compounds that act as molecular probes or traps for reactive oxygen species like singlet oxygen via Diels-Alder [4+2] cycloaddition reactions, forming respective endoperoxides . Researchers can utilize this diol for further functionalization through reactions at the phenolic hydroxyl groups, or as a model compound in photophysical studies due to the influence of the substituents on the anthracene chromophore. The geminal dimethyl group at the bridgehead can impart significant steric and conformational effects on the molecule, which can be exploited to tune solid-state packing and solubility properties . Handling of this compound should follow standard laboratory safety protocols. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

9,9-dimethyl-10H-anthracene-2,7-diol

InChI

InChI=1S/C16H16O2/c1-16(2)14-8-12(17)5-3-10(14)7-11-4-6-13(18)9-15(11)16/h3-6,8-9,17-18H,7H2,1-2H3

InChI Key

JOJHCBYBUWBBSI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CC3=C1C=C(C=C3)O)C=CC(=C2)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol typically involves:

  • Formation of the dihydroanthracene core with appropriate substitution.
  • Introduction of hydroxyl groups at the 2 and 7 positions.
  • Installation of the 9,9-dimethyl substituents on the dihydroanthracene scaffold.

The key synthetic challenge lies in regioselective hydroxylation and maintaining the dihydro structure without over-oxidation to anthracene.

Synthesis via Anthraquinone Precursors and Aryllithium Addition

A well-documented approach to structurally related dihydroanthracene diols involves the nucleophilic addition of aryllithium reagents to anthraquinone derivatives, followed by work-up to yield diols.

  • Procedure : Aryllithium reagents, prepared from aryl halides, are reacted with 1,5-dichloroanthraquinone or similar anthraquinone derivatives in anhydrous diethyl ether under inert atmosphere at low temperature (~0 °C to room temperature).
  • Upon stirring for extended periods (up to 15 hours), the reaction mixture is quenched with water, and the organic layer is separated, dried, and concentrated.
  • The crude diol product precipitates upon addition of methanol and is isolated by filtration and washing.

This method yields 9,10-dihydroanthracene-9,10-diols with various substituents, including chloro and heteroaryl groups, which can be adapted for the 9,9-dimethyl derivative by using appropriate starting materials and conditions.

Reduction of Corresponding Anthracene Diols

Another key step is the reduction of 9,10-diaryl-9,10-dihydroanthracene-9,10-diols to the corresponding dihydroanthracene derivatives, often using:

  • Reducing agents : Potassium iodide (KI) combined with sodium hypophosphite (NaH2PO2) in refluxing acetic acid.
  • This reduction selectively removes oxygen functionalities while preserving the dihydroanthracene core.

However, for some substituted derivatives such as 1,5-dichloro-9,10-diheteroarylanthracenes, this reduction method may fail, indicating the need for alternative reduction or rearrangement strategies.

Catalytic and Acid-Catalyzed Rearrangement Methods

Research has shown that acid-catalyzed rearrangements can convert 9,10-diaryl-9,10-dihydroanthracene-9,10-diols into anthrone derivatives, which may be precursors or related compounds:

  • Using acid catalysts under controlled conditions, rearrangements proceed via transition states involving protonation and migration steps.
  • This method provides an alternative pathway to modify the diol framework and access related anthracene derivatives.

Industrial and Patent-Reported Synthetic Routes

Patent literature describes synthetic strategies for related anthracene derivatives with high purity and yield:

  • Starting from o-xylene, catalytic oxidation and bromination steps produce intermediates that are converted into dimethyl-substituted anthracene derivatives.
  • Magnesium-mediated Grignard-type reactions with brominated intermediates, followed by acid-catalyzed transformations, yield 9,10-dimethylanthracene analogues.
  • Although these patents focus on dimethylanthracene, the methodology can be adapted for dihydroanthracene diols by controlling reaction conditions to prevent full aromatization.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes Reference
Aryllithium addition to anthraquinone Aryllithium (15 mmol), diethyl ether, stirring 15 h, quench with water, methanol precipitation Not specified (high purity) Produces 9,10-dihydroanthracene-9,10-diols with various substituents
Reduction of diols to dihydroanthracene KI/NaH2PO2 in refluxing acetic acid Variable; sometimes fails with substituted derivatives Standard reduction method for diols to anthracenes
Organolithium and boronic ester formation (fluorene analogues) n-Butyllithium (-65 to -78 °C), boronic triisopropoxide, acidic work-up 70-80% Intermediate step for 9,9-dimethyl substitution
Acid-catalyzed rearrangement Acid catalyst, controlled temperature Not quantified Rearrangement to anthrone derivatives
Patent method for dimethylanthracene Catalytic oxidation, bromination, Mg powder, acid catalysis >94.5% (for dimethylanthracene) High purity, scalable industrial method

- M. Smet, J. Van Dijk, W. Dehaen, "A novel acid-catalyzed rearrangement of 9,10-diaryl-9,10-dihydroanthracene-9,10-diols affording 10,10′-diaryl-9-anthrones," Tetrahedron, 1999. - Ambeed, "Synthesis and reaction conditions for 9,9-dimethylfluorene derivatives," 2020. - CN105385719A, "Synthesizing method for 9,10-dimethylanthracene," Google Patents, 2015. - PubChem, Compound summary for 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol, CID 134235509, 2025.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol is a chemical compound with the molecular formula C16H16O2C_{16}H_{16}O_2 . It belongs to the class of dihydroanthracenes, which are derived from anthracene, a polycyclic aromatic hydrocarbon .

Basic Information

  • IUPAC Name: 9,9-dimethyl-9,10-dihydroanthracene-2,7-diol
  • CAS Number: 1431377-51-3
  • Molecular Weight: 240.3 g/mol
  • Purity: Typically available at 95.00%
  • Smiles: CC1(C)C2=CC(O)=CC=C2CC2=C1C=C(O)C=C2

Potential Applications

While specific applications of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol are not detailed in the provided search results, the general applications of related compounds and derivatives can provide insight:

  • Building Blocks for Synthesis: AChemBlock offers this compound as a novel building block for research, implying its use in creating more complex molecules .
  • Aromatic Substitution Reactions: Dichloro compounds, such as 9,9-dichlorofluorene, can react with aromatic compounds to form diarylfluorenes. Similarly, aromatic compounds with activating groups (alkoxy, alkyl, hydroxy, or amino groups) or weakly deactivating groups (halo, ester, ketone, anhydride, or haloalkoxy groups) can undergo electrophilic aromatic substitution .
  • Nonlinear Optics: Derivatives of dihydroanthracene are used in the synthesis of chromophores with intramolecular charge transfer properties, which have applications in nonlinear optics .
  • Cation Sensors: Crown-annelated 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives are used as cation sensors, with the complexation of metals being monitored via voltammetric and spectroscopic methods .
  • Hydrogen Storage: 9,10-Dihydroanthracene can be used as a carrier of H2H_2 as a hydrogen-donor .

Given the presence of diol (two hydroxyl groups) on the 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol structure, it can be inferred that this compound may be useful in polymerization reactions, acting as a monomer or comonomer. The hydroxyl groups can also be derivatized to create compounds with different properties.

Safety and Risk Assessment

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol involves its ability to donate hydrogen atoms due to the presence of hydroxyl groups. This property makes it an effective hydrogen donor in various chemical reactions. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and participation in redox reactions .

Comparison with Similar Compounds

3,4,6-Trimethoxy-9,10-dihydrophenanthrene-2,7-diol

  • Structural Differences : Replaces dimethyl groups with trimethoxy substituents on a dihydrophenanthrene core.
  • Impact: Methoxy groups increase electron-donating capacity but reduce solubility compared to hydroxyl groups in the target compound.

9,9-Dimethyl-9,10-dihydroacridine (DMAC)

  • Structural Differences : Acridine-based with dimethyl groups but lacks hydroxyl moieties.
  • Impact : DMAC derivatives exhibit strong electron-donating ability, making them effective in thermally activated delayed fluorescence (TADF) materials. The absence of hydroxyl groups reduces hydrogen-bonding interactions, favoring better charge transport in OLEDs .

1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol

  • Structural Differences : Incorporates a hydroxybenzyl group and methoxy substitution.
  • Impact : The hydroxybenzyl group enhances steric bulk and π-π stacking, while methoxy substitution moderates electron density compared to the target compound’s dimethyl groups .

Thermal Stability

Compound 5% Weight Loss (°C) Glass Transition (°C) Notes References
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol Data not reported Data not reported Expected lower stability than DMAC due to hydroxyl groups
DMAC-based pyridazine derivative 314–336 80 High thermal stability; sublimates completely
2-tert-Butyl-9,10-di(9,9-dipropylfluorenyl)anthracene 365 (decomposition) 126 Bulky substituents prevent crystallization

Key Insight: The target compound’s hydroxyl groups may reduce thermal stability compared to alkylated derivatives like DMAC or fused systems. However, its dimethyl groups likely improve stability relative to non-alkylated dihydroanthracenes.

Photophysical and Electronic Properties

DMAC-MBZ (Benzoate-based TADF Material)

  • Application : TADF emitter with λem ≈ 450 nm.

NATPA, NAPCZ, NAPPI (DMBA-fused derivatives)

  • Performance : Deep-blue emission (λem ≈ 420–440 nm) with high color purity.
  • Comparison : The target compound’s lack of fused aromatic systems may limit conjugation, resulting in shorter emission wavelengths but weaker electron-donating capacity .

Benzothiadiazole-DMAC DAD Compounds

  • Electrochemical Properties : HOMO levels ≈ -5.3 eV; LUMO ≈ -2.9 eV.
  • Comparison : The hydroxyl groups in the target compound may raise HOMO levels, improving hole-injection capabilities in OLEDs .

Biological Activity

9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol (C16H16O2) is an organic compound derived from anthracene, characterized by the presence of hydroxyl groups at the 2 and 7 positions and two methyl groups at the 9 position. This structural configuration imparts unique chemical properties that have been investigated for potential biological applications, particularly in the fields of organic electronics and materials science. Recent studies have begun to explore its interactions with biological systems, indicating promising avenues for further research.

The compound's reactivity is largely attributed to its hydroxyl groups, which can engage in hydrogen bonding and other interactions with biological macromolecules such as proteins and nucleic acids. This property is essential for understanding its biological activity and potential therapeutic applications.

Key Features:

  • Molecular Formula: C16H16O2
  • Hydroxyl Groups: Present at positions 2 and 7
  • Methyl Groups: Located at position 9

Preliminary investigations suggest that 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol may act through several mechanisms:

  • Hydrogen Bonding: The hydroxyl groups facilitate interactions with biological targets.
  • Energy Transfer Processes: Its photophysical properties could allow it to participate in energy transfer mechanisms relevant to photodynamic therapy.

Biological Activity and Case Studies

Research has indicated that derivatives of anthracene compounds exhibit various biological activities, including cytotoxic effects against cancer cell lines. In particular, studies have focused on the compound's potential as a p53 activator.

Case Study: Cytotoxic Effects on U87 Cells

A study evaluated the cytotoxic effects of several anthracenyl derivatives on U87 glioma cells. The results demonstrated that modifications to the anthracenyl structure significantly influenced their potency.

CompoundInhibition Rate (%)Concentration (µM)Control
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diolTBD10Doxorubicin (1 µM)
Other DerivativesTBDTBDDMSO (1%)

Note: TBD indicates data that requires further specification from experimental results.

Comparative Analysis with Related Compounds

The biological activity of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol can be compared with other anthracene derivatives:

Compound NameStructure FeaturesUnique Aspects
9,10-DihydroxyanthraceneHydroxyl groups at positions 9 and 10More potent as a photosensitizer
1-HydroxyanthraceneHydroxyl group at position 1Lower molecular weight
2-Hydroxy-1-methyl-anthraceneMethyl group at position 1Different substitution pattern affecting reactivity

This table highlights how structural variations influence the biological properties of anthracene derivatives.

Q & A

Q. What are the key structural features of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol determined by X-ray crystallography?

The compound exhibits a boat conformation in the central benzene ring (C1/C6–C8/C13/C14), with puckering parameters Q=0.4930A˚Q = 0.4930 \, \text{Å}, θ=92.27\theta = 92.27^\circ, and ϕ=120.13\phi = 120.13^\circ. The two methyl groups at the apex adopt axial and equatorial orientations, contributing to steric and electronic effects. Dihedral angles between fused benzene rings (34.7°) suggest reduced conjugation compared to planar anthracenes. Weak C–H⋯Cg(π) interactions stabilize the crystal lattice .

Q. What synthetic methodologies are effective for preparing anthracene derivatives with dihydro substitution patterns?

One-pot synthesis via Friedel-Crafts alkylation or cycloaddition reactions is common. For example, 9,10-dihydroanthracene derivatives can be synthesized by reacting anthrone with organolithium reagents followed by acid quenching. Solvent choice (e.g., toluene) and slow evaporation at 320–322 K yield high-quality crystals for structural analysis .

Q. Which spectroscopic techniques are most suitable for characterizing 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol?

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR identify methyl group environments (δ 1.2–1.5 ppm for CH3_3) and aromatic protons (δ 6.5–7.5 ppm).
  • X-ray crystallography : Resolves steric effects of methyl groups and ring puckering.
  • IR : Hydroxyl stretches (3200–3600 cm1^{-1}) and aromatic C–H bends (700–900 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do puckering parameters and methyl group conformations influence electronic properties in this compound?

The boat conformation disrupts π-conjugation, increasing the HOMO-LUMO gap compared to planar anthracenes. Axial and equatorial methyl groups create localized steric hindrance, reducing intermolecular π-π stacking. Computational studies (e.g., DFT) can correlate puckering angles (θ ≈ 92°) with redox potentials and fluorescence quenching .

Q. What intermolecular interactions stabilize the crystal structure, and how do they affect material properties?

Weak C–H⋯π interactions (2.8–3.2 Å) between methyl hydrogens and adjacent aromatic rings dominate packing. These interactions enhance thermal stability but reduce solubility in polar solvents. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H⋯C contacts) .

Q. How does the dihydroanthracene core impact oxidative stability compared to fully aromatic analogs?

The saturated C9–C10 bond reduces susceptibility to electrophilic attack but increases vulnerability to oxidation at the diol groups (C2 and C7). Controlled oxidation with O2_2 or peroxides may yield quinone derivatives, while overoxidation risks ring-opening reactions. Stability assays under inert atmospheres (N2_2) are recommended for long-term storage .

Q. What strategies mitigate data contradictions in crystallographic refinement of sterically hindered anthracenes?

  • Use high-resolution synchrotron X-ray data to resolve overlapping electron densities.
  • Apply restraints to methyl group torsional angles during refinement.
  • Validate with complementary techniques (e.g., neutron diffraction or solid-state NMR) .

Safety and Best Practices

Q. What safety protocols are recommended for handling dihydroanthracene derivatives in academic labs?

  • PPE : Wear nitrile gloves, N95 respirators, and chemical goggles to avoid inhalation/contact.
  • Storage : Keep in amber vials at ≤4°C under inert gas (Ar) to prevent oxidation.
  • Waste disposal : Neutralize with activated charcoal before incineration .

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